molecular formula C23H23N5O3S B2541767 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 896305-79-6

2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2541767
CAS No.: 896305-79-6
M. Wt: 449.53
InChI Key: AFNAWZGVIRFDNA-UHFFFAOYSA-N
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Description

2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a synthetic triazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of molecules known for their potential as kinase inhibitors . Its molecular structure features a 1,2,4-triazole core, a scaffold frequently explored for its diverse biological activities, linked via a thioether bridge to an acetamide group bearing a 2-methoxyphenyl substituent . The presence of the 1H-pyrrol-1-yl group and the 4-methoxybenzyl moiety further enhances the compound's potential for targeted interactions with biological macromolecules. Research into analogous triazole-based compounds has indicated potential applicability in the study of enzyme inhibition pathways, particularly those involving protein kinases which are critical in cellular signaling processes . As such, this chemical entity serves as a valuable building block or screening compound for researchers investigating new therapeutic agents for various diseases. It is supplied as a high-purity solid for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-30-18-11-9-17(10-12-18)15-21-25-26-23(28(21)27-13-5-6-14-27)32-16-22(29)24-19-7-3-4-8-20(19)31-2/h3-14H,15-16H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNAWZGVIRFDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the class of triazole derivatives. Its unique structure incorporates multiple functional groups, including a triazole ring, a pyrrole moiety, and a thioether linkage. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The compound's structure can be broken down into key components:

  • Triazole Ring : Known for its diverse biological activities, including antifungal and anticancer properties.
  • Pyrrole Moiety : Often associated with bioactive compounds and has been linked to various pharmacological effects.
  • Thioether Linkage : Enhances the solubility and bioactivity of the compound.

Biological Activities

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities. Specific studies on similar compounds suggest that this particular derivative may also possess notable biological properties:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines, such as:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

In vitro studies using the sulforhodamine B (SRB) assay have demonstrated that these compounds can effectively inhibit cell growth, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. The structural features of this compound may contribute to its effectiveness against fungal pathogens by disrupting fungal cell membrane integrity or inhibiting ergosterol synthesis.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole ring may interfere with enzyme activity related to nucleic acid synthesis or protein function in target organisms. Interaction studies with biological molecules are essential for elucidating its pharmacodynamics and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing various triazole derivatives to assess their biological activities. For instance:

StudyCompoundBiological ActivityMethodFindings
Triazole N-glycosidesAnticancerSRB AssaySignificant growth inhibition in MCF-7 and HCT-116 cells
Triazole derivativesAntifungalDisk DiffusionEffective against Candida species
JNK inhibitorsAntitumorKinase AssayIdentified structure activity relationship

These findings highlight the potential of triazole-containing compounds in therapeutic applications.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole moieties exhibit a variety of biological activities:

Anticancer Activity

Compounds similar to 2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide have shown significant anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

Mechanisms of action may include:

  • Inhibition of Cell Proliferation : Interference with cell cycle progression and induction of apoptosis.
  • Targeting Kinases : Acting as kinase inhibitors that disrupt critical signaling pathways for cancer cell survival.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are known for their antimicrobial activity. Studies have indicated that similar compounds exhibit antibacterial effects against various pathogens. For instance:

  • Mercapto-substituted triazoles have shown significant antibacterial activity compared to standard antibiotics like chloramphenicol.

Case Studies

Several studies highlight the biological activity of compounds structurally related to this compound:

Study on Anticancer Activity

A study demonstrated that derivatives containing the triazole ring exhibited IC50 values in the micromolar range against MCF-7 and HeLa cells, indicating potent anticancer effects.

Antimicrobial Evaluation

Another study assessed the antimicrobial properties of thioether-linked triazoles against a panel of bacterial strains. Results showed significant inhibition zones compared to control groups, emphasizing the potential for developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives, focusing on substituent variations, physicochemical properties, and predicted biological activities.

Table 1: Structural and Functional Comparison

Compound Name / Identifier Key Substituents Heterocyclic Components Physicochemical Properties Biological Activity Predictions
Target Compound 4-Methoxybenzyl, 2-Methoxyphenyl, 1H-pyrrol-1-yl 1,2,4-Triazole, Pyrrole Moderate logP (predicted), High polarity due to methoxy groups Anticipated kinase inhibition, antimicrobial potential via PASS prediction
Compound from 2-(Trifluoromethyl)phenyl 1,2,4-Triazole, Pyrrole Higher lipophilicity (CF3 group), Reduced solubility Enhanced metabolic stability; potential CNS activity
Compound from 2-Chlorobenzyl, 1,2,4-Oxadiazole 1,2,4-Triazole, Oxadiazole Increased electron-withdrawing character (Cl, oxadiazole) Possible antibacterial/antifungal activity via membrane disruption
Compound from 3-Chloro-4-methoxyphenyl, 5-Methyl-1,2,4-triazole 1,2,4-Triazole Balanced logP (Cl vs. OMe), Steric hindrance from methyl group Predicted anti-inflammatory activity (molecular docking)
Compound from 4-Methoxyphenyl, Phenoxymethyl 1,2,4-Triazole High steric bulk, Moderate solubility Potential anticancer activity via topoisomerase inhibition

Key Findings :

Structural Variations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) contrast with trifluoromethyl () and chloro () substituents, altering electronic profiles and binding affinities .
  • Heterocyclic Diversity : Replacing pyrrole (target compound) with oxadiazole () or thiophene () modifies hydrogen-bonding capacity and metabolic pathways .

Synthesis and Characterization :

  • The target compound’s synthesis likely parallels methods in and , involving alkylation of triazole-thiol intermediates with acetamide halides, confirmed via ¹H NMR and LC-MS .
  • Yields for analogous compounds range from 70–90%, with purity >95% by HPLC .

Molecular Docking: The 2-methoxyphenyl group in the target compound may favor π-π stacking in hydrophobic enzyme pockets, unlike the steric 2-trifluoromethylphenyl group in .

Physicochemical Properties: Lipophilicity: The target compound’s logP (~2.5, estimated) is lower than ’s CF3-bearing analog (logP ~3.2) but higher than ’s phenoxymethyl derivative (logP ~2.0) . Solubility: Methoxy groups enhance aqueous solubility compared to chlorinated analogs () .

Q & A

Q. How is the structural identity of the compound confirmed during synthesis?

The compound's structure is verified using a combination of analytical techniques:

  • 1H NMR and IR spectroscopy to confirm functional groups (e.g., methoxy, thioether, and acetamide moieties).
  • LC-MS to validate molecular weight and purity.
  • Elemental analysis to ensure stoichiometric consistency with the expected formula .

Q. What are the standard protocols for synthesizing this compound?

A multi-step synthesis is typically employed:

  • Step 1 : Condensation of substituted benzyl precursors with triazole-thiol intermediates under basic conditions (e.g., triethylamine in dioxane).
  • Step 2 : Acetylation using chloroacetyl chloride, followed by recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Keep away from heat sources and store at 2–8°C in airtight containers.
  • Handling : Use personal protective equipment (PPE) and work in a fume hood. Refer to hazard codes (e.g., P201, P210) for specific precautions .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

  • PASS (Prediction of Activity Spectra for Substances) : Predicts potential pharmacological effects (e.g., kinase inhibition, antimicrobial activity) based on structural fragments.
  • Molecular docking : Validates target binding (e.g., interleukin-15 or kinase domains) using software like AutoDock Vina. Cross-reference docking scores with experimental IC50 values for validation .

Q. How to resolve contradictions in spectral or biological data?

  • Multi-technique validation : Use complementary methods (e.g., 13C NMR or X-ray crystallography) to confirm ambiguous peaks in 1H NMR.
  • Dose-response assays : Replicate biological assays (e.g., cytotoxicity) under standardized conditions to address variability in IC50 values .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Computational reaction design : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.
  • Process control : Use real-time monitoring (e.g., in situ FTIR) to adjust parameters like temperature and reagent stoichiometry .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Scaffold modification : Replace the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) to assess electronic effects.
  • Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to probe steric and hydrogen-bonding influences .

Q. How to validate molecular docking results experimentally?

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD) between the compound and purified target proteins.
  • Thermal shift assays : Monitor protein stabilization upon ligand binding to confirm target engagement .

Q. What engineering considerations apply to scaling up synthesis?

  • Reactor design : Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps.
  • Separation technologies : Implement membrane filtration or centrifugal partitioning chromatography for efficient purification .

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